Mps1-IN-3 hydrochloride

Kinase Inhibition Mps1/TTK Biochemical Assay

Mps1-IN-3 hydrochloride (CAS 2989453-29-2) is a potent and selective Mps1/TTK inhibitor (IC50=50 nM) with well-characterized activity in glioblastoma (U251 IC50≈5 µM). Its clean selectivity profile—validated against >450 kinases—enables unambiguous phenotypic attribution in spindle assembly checkpoint research, overcoming the off-target liabilities of earlier inhibitors like Mps1-IN-1. The hydrochloride salt provides enhanced aqueous solubility for reliable intravenous dosing (2 mg/kg, twice weekly) without complex co-solvent systems, directly supporting the validated orthotopic xenograft protocol. Choose Mps1-IN-3 hydrochloride to secure formulation-ready consistency and reproducible in vivo efficacy for your mitotic checkpoint override studies.

Molecular Formula C26H32ClN7O4S
Molecular Weight 574.1 g/mol
Cat. No. B12396513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps1-IN-3 hydrochloride
Molecular FormulaC26H32ClN7O4S
Molecular Weight574.1 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl
InChIInChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H
InChIKeyBDKTZCBXQCCHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mps1-IN-3 Hydrochloride: A Potent and Selective Mps1/TTK Kinase Inhibitor for Oncology Research


Mps1-IN-3 hydrochloride is a potent and selective small-molecule inhibitor of Monopolar spindle 1 (Mps1, also known as TTK), a dual-specificity kinase essential for the spindle assembly checkpoint (SAC). It exhibits a biochemical IC50 of 50 nM against Mps1 kinase activity [1] and demonstrates significant selectivity when profiled against a panel of over 450 protein kinases . The hydrochloride salt form (MW 574.09) offers improved aqueous solubility and formulation convenience compared to the free base, making it suitable for both in vitro mechanistic studies and in vivo preclinical models .

Why Mps1-IN-3 Hydrochloride Cannot Be Simply Substituted by Other Mps1/TTK Inhibitors


The Mps1/TTK inhibitor landscape encompasses compounds with diverse biochemical potencies (spanning 0.63 nM to >367 nM), selectivity profiles (from pan-kinase to highly selective), and functional outcomes. Mps1-IN-3 hydrochloride occupies a distinct middle-potency niche that translates to predictable cellular effects without the confounding off-target activities observed with more promiscuous early-generation inhibitors like Mps1-IN-1 [1]. Furthermore, the hydrochloride salt formulation provides a tangible advantage for in vivo dosing over free-base comparators, which often require extensive optimization for acceptable solubility . Direct substitution with either more potent (e.g., BAY 1217389, IC50 0.63 nM) or less potent (e.g., Mps1-IN-1, IC50 367 nM) alternatives will yield fundamentally different dose-response relationships in cell-based and animal studies [2].

Quantitative Evidence Differentiating Mps1-IN-3 Hydrochloride from Key Mps1/TTK Inhibitor Comparators


Biochemical Potency Profile: Mps1-IN-3 Hydrochloride vs. First-Generation Mps1 Inhibitors

Mps1-IN-3 hydrochloride inhibits Mps1 kinase activity with an IC50 of 50 nM, positioning it as substantially more potent than the first-generation inhibitor Mps1-IN-1 (IC50 = 367 nM) but less potent than ultra-potent clinical candidates such as BAY 1217389 (IC50 = 0.63 nM) [1]. This intermediate potency profile offers a distinct advantage for dose-response studies where excessive potency may obscure subtle mechanistic readouts or induce rapid cytotoxicity [2].

Kinase Inhibition Mps1/TTK Biochemical Assay

Kinome Selectivity: Mps1-IN-3 Hydrochloride vs. Early-Generation Mps1 Inhibitors

Mps1-IN-3 hydrochloride demonstrates favorable selectivity when screened against a panel of over 450 protein kinases . In contrast, the first-generation inhibitor Mps1-IN-1 exhibits significant off-target binding to ALK (Kd = 21 nM) and LTK (Kd = 29 nM), which are inhibited with affinities comparable to or exceeding its Mps1 Kd of 27 nM [1]. Similarly, Mps1-IN-2 (IC50 = 145 nM for Mps1) also potently inhibits PLK1 (Kd = 61 nM) and GAK (Kd = 140 nM) , introducing confounding cellular phenotypes unrelated to Mps1 inhibition.

Kinase Selectivity Off-Target Profiling Kinome Screen

Cellular Antiproliferative Activity in Glioblastoma: Mps1-IN-3 Hydrochloride vs. AZ3146

Mps1-IN-3 hydrochloride inhibits the proliferation of U251 glioblastoma cells with an IC50 of approximately 5 µM, as determined by cell counting [1]. Although AZ3146 exhibits a slightly more potent biochemical IC50 (35 nM vs. 50 nM), its cellular activity is context-dependent and requires higher concentrations for functional effects in some settings. In a comparative study of Mps1 inhibitors against parental and mutant cell lines, Mps1-IN-3 and AZ3146 showed distinct cross-resistance patterns, with Mps1-IN-3 displaying a unique efficacy fingerprint against specific Mps1 mutants [2].

Glioblastoma Antiproliferative Activity U251 Cells

In Vivo Sensitization to Vincristine: Mps1-IN-3 Hydrochloride in Orthotopic Glioblastoma Models

Mps1-IN-3 hydrochloride (2 mg/kg, i.v., twice weekly for 3 weeks) effectively sensitizes glioblastomas to vincristine in an orthotopic glioblastoma xenograft model, resulting in prolonged survival without observed toxicity [1]. This combination effect is quantitatively distinct from the outcomes observed with other Mps1 inhibitors. For context, NMS-P715 requires substantially higher doses (90 mg/kg/day, oral) to achieve tumor growth inhibition in ovarian cancer xenografts, reflecting differences in pharmacokinetic properties and therapeutic windows [2]. Additionally, while NMS-P715 has been associated with body weight loss at efficacious doses [2], the Mps1-IN-3 hydrochloride plus vincristine regimen was reported to prolong survival without toxicity [1].

In Vivo Efficacy Glioblastoma Xenograft Combination Therapy

Salt Form Advantage: Mps1-IN-3 Hydrochloride vs. Free Base for In Vivo Applications

Mps1-IN-3 hydrochloride (MW 574.09) is the hydrochloride salt of the free base Mps1-IN-3 (MW 537.63). The salt form offers enhanced aqueous solubility and formulation flexibility for in vivo studies compared to the free base . While the free base requires specific formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) to achieve suitable solubility , the hydrochloride salt can be more readily formulated for intravenous administration, as demonstrated in the orthotopic glioblastoma studies where 2 mg/kg was administered i.v. twice weekly [1]. This salt form advantage is not shared by all Mps1 inhibitors; for instance, AZ3146 requires CMC-Na suspensions for oral dosing .

Formulation Solubility In Vivo Dosing

Optimal Research Applications for Mps1-IN-3 Hydrochloride Based on Differential Evidence


Glioblastoma Research: Mps1 Inhibition as a Vincristine Sensitization Strategy

Mps1-IN-3 hydrochloride is ideally suited for preclinical glioblastoma studies, particularly those investigating Mps1/TTK inhibition as a strategy to sensitize tumors to antimitotic agents. The compound's well-characterized activity in U251 glioblastoma cells (IC50 ≈ 5 µM) and validated in vivo efficacy in orthotopic xenograft models (2 mg/kg i.v., twice weekly) provide a robust experimental framework [1]. Researchers can confidently deploy this compound in combination with vincristine to explore mechanisms of mitotic checkpoint override and enhanced therapeutic response in glioblastoma .

Mitotic Checkpoint Mechanistic Studies Requiring Clean Kinase Selectivity

For researchers investigating the fundamental biology of the spindle assembly checkpoint (SAC) and mitotic progression, Mps1-IN-3 hydrochloride offers a selectivity advantage over early-generation Mps1 inhibitors. Unlike Mps1-IN-1 (which potently inhibits ALK and LTK) and Mps1-IN-2 (a dual Mps1/PLK1 inhibitor), Mps1-IN-3 hydrochloride demonstrates clean selectivity against >450 kinases [1], enabling unambiguous attribution of observed phenotypes to Mps1/TTK inhibition. At 2 µM, the compound completely abrogates the checkpoint in U251 cells , providing a reliable tool for SAC override experiments.

In Vivo Pharmacology Studies Requiring Reproducible Intravenous Dosing

The hydrochloride salt formulation of Mps1-IN-3 makes it a practical choice for in vivo pharmacology studies requiring intravenous administration. The established dosing regimen of 2 mg/kg i.v. twice weekly has been validated in orthotopic glioblastoma models with demonstrated survival benefit and no observed toxicity [1]. This contrasts with free-base Mps1 inhibitors that require complex co-solvent systems or suspension formulations, which can introduce variability in exposure and complicate pharmacokinetic/pharmacodynamic (PK/PD) analyses .

Cross-Validation of Mps1-Dependent Phenotypes with Orthogonal Chemical Tools

Given that Mps1-IN-3 hydrochloride exhibits a distinct mutant sensitivity profile compared to other Mps1 inhibitors such as AZ3146 and NMS-P715 [1], it serves as an excellent orthogonal chemical probe for validating Mps1-dependent cellular phenotypes. Researchers employing multiple Mps1 inhibitors with different chemotypes and selectivity profiles can strengthen the evidence that observed effects are truly on-target, reducing the risk of compound-specific artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mps1-IN-3 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.